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molecular formula C24H37N3O4 B8662440 4-(4-Tert-butoxycarbonylamino-piperidin-1-ylmethyl)-piperidine-1-carboxylic acid benzyl ester

4-(4-Tert-butoxycarbonylamino-piperidin-1-ylmethyl)-piperidine-1-carboxylic acid benzyl ester

Cat. No. B8662440
M. Wt: 431.6 g/mol
InChI Key: FGPWOZTYXWEYIV-UHFFFAOYSA-N
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Patent
US06294555B1

Procedure details

To a solution of 1-(1-benzyloxycarbonyl-4-piperidinylmethyl)-4-(t-butoxycarbonylamino)piperidine (5.6 g) in ethanol (100 ml) is added 5% palladium-on-carbon (0.6 g), and the mixture is hydrogenated at 30° C. under atmospheric pressure. After a theoretical amount of hydrogen is consumed, the catalyst is removed by filtration, and the ethanol in the filtrate is evaporated under reduced pressure to give crude 4-(t-butoxycarbonylamino)-1-(4-piperidinylmethyl)piperidine (4.13 g).
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.6 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:11]1[CH2:16][CH2:15][CH:14]([CH2:17][N:18]2[CH2:23][CH2:22][CH:21]([NH:24][C:25]([O:27][C:28]([CH3:31])([CH3:30])[CH3:29])=[O:26])[CH2:20][CH2:19]2)[CH2:13][CH2:12]1)=O)C1C=CC=CC=1>C(O)C.[Pd]>[C:28]([O:27][C:25]([NH:24][CH:21]1[CH2:20][CH2:19][N:18]([CH2:17][CH:14]2[CH2:13][CH2:12][NH:11][CH2:16][CH2:15]2)[CH2:23][CH2:22]1)=[O:26])([CH3:31])([CH3:29])[CH3:30]

Inputs

Step One
Name
Quantity
5.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CCC(CC1)CN1CCC(CC1)NC(=O)OC(C)(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.6 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is hydrogenated at 30° C. under atmospheric pressure
CUSTOM
Type
CUSTOM
Details
After a theoretical amount of hydrogen is consumed
CUSTOM
Type
CUSTOM
Details
the catalyst is removed by filtration
CUSTOM
Type
CUSTOM
Details
the ethanol in the filtrate is evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC1CCN(CC1)CC1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.13 g
YIELD: CALCULATEDPERCENTYIELD 107%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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